

# Crystallography and Molecular Structure of (Pyridin-2-ylmethylideneamino)thiourea: A Technical Guide

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## Compound of Interest

Compound Name: (Pyridin-2-ylmethylideneamino)thiourea

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This technical guide provides an in-depth analysis of the crystallographic and molecular structure of **(Pyridin-2-ylmethylideneamino)thiourea**, a compound of interest in medicinal chemistry and drug development. This document details the experimental protocols for its synthesis and crystallization, presents comprehensive crystallographic data, and visualizes its molecular structure and experimental workflow.

## Molecular Structure and Crystallographic Data

**(Pyridin-2-ylmethylideneamino)thiourea** ( $C_7H_8N_4S$ ) crystallizes in the orthorhombic system with the space group  $Pna2_1$ .<sup>[1]</sup> The asymmetric unit of the crystal structure contains two independent molecules, designated as Molecule A and Molecule B.<sup>[1]</sup> These molecules exhibit slight conformational differences, primarily in the dihedral angle between the pyridine ring and the thiosemicarbazone moiety.<sup>[1]</sup>

## Crystal Data and Structure Refinement

The crystallographic data and refinement parameters for **(Pyridin-2-ylmethylideneamino)thiourea** are summarized in the table below.

Parameter	Value
Empirical Formula	C <sub>7</sub> H <sub>8</sub> N <sub>4</sub> S
Formula Weight	180.23
Crystal System	Orthorhombic
Space Group	Pna2 <sub>1</sub>
a (Å)	20.725 (2)
b (Å)	4.7857 (6)
c (Å)	17.393 (2)
Volume (Å <sup>3</sup> )	1725.1 (4)
Z	8
Temperature (K)	298
Radiation	Mo Kα (λ = 0.71073 Å)
Density (calculated) (Mg m <sup>-3</sup> )	1.388
Absorption Coefficient (mm <sup>-1</sup> )	0.32
F(000)	752

Data sourced from Song et al., 2009.[\[1\]](#)

## Selected Bond Lengths and Angles

The following tables provide a summary of selected bond lengths and angles for the two independent molecules of **(Pyridin-2-ylmethylideneamino)thiourea** in the asymmetric unit.

Table 1: Selected Bond Lengths (Å)

Bond	Molecule A	Molecule B
S1 - C1	1.683 (6)	1.689 (6)
N1 - C1	1.354 (8)	1.316 (9)
N1 - N2	1.380 (8)	1.380 (8)
N2 - C2	1.278 (8)	1.279 (8)
N3 - C1	1.316 (9)	1.354 (8)
N4 - C3	1.336 (8)	1.328 (9)
C2 - C3	1.450 (9)	1.450 (9)

Data compiled from Song et al., 2009.[1]

Table 2: Selected Bond Angles (°)

Angle	Molecule A	Molecule B
N1 - C1 - N3	118.3 (6)	118.3 (6)
N1 - C1 - S1	120.3 (5)	120.3 (5)
N3 - C1 - S1	121.4 (5)	121.4 (5)
C2 - N2 - N1	117.1 (6)	117.1 (6)
N2 - C2 - C3	121.5 (6)	121.5 (6)
N4 - C3 - C2	114.4 (6)	114.4 (6)
C4 - C3 - C2	124.2 (6)	124.2 (6)

Data compiled from Song et al., 2009.[1]

## Hydrogen Bonding

Intermolecular N—H···N and N—H···S hydrogen bonds are observed in the crystal structure, linking the molecules into layers parallel to the ab plane.[1]

Table 3: Hydrogen Bond Geometry (Å, °)

D—H...A	D—H	H...A	D...A	D—H...A
N1—H1...N8	0.86	2.18	3.032 (8)	169
N3—H3B...S2	0.86	2.57	3.417 (6)	168
N5—H5...N4	0.86	2.36	3.199 (8)	164
N7—H7B...S1	0.86	2.60	3.455 (7)	172

Data sourced from Song et al., 2009.[1]

## Experimental Protocols

### Synthesis of (Pyridin-2-ylmethylideneamino)thiourea

The synthesis of the title compound is achieved through a condensation reaction.[1]

Materials:

- Pyridine-2-carbaldehyde (0.5 mmol)
- Thiosemicarbazide (0.5 mmol)
- Ethanol (20 ml)

Procedure:

- Pyridine-2-carbaldehyde and thiosemicarbazide are mixed in a 50 ml flask with 20 ml of ethanol.
- The mixture is stirred for 30 minutes at 373 K.
- The resulting solution is then allowed to cool, and the product is recrystallized from ethanol.
- This process yields an orange crystalline solid of (Pyridin-2-ylmethylideneamino)thiourea.  
[1]

## X-ray Crystallography

### Crystal Growth:

- Single crystals suitable for X-ray diffraction are obtained by the recrystallization process from ethanol as described in the synthesis protocol.

### Data Collection:

- A suitable single crystal is mounted for data collection.
- X-ray diffraction data are collected at 298 K using Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ).

### Structure Solution and Refinement:

- The crystal structure is solved by direct methods and refined by full-matrix least-squares on  $F^2$ .
- All hydrogen atoms are placed in geometrically idealized positions and treated as riding on their parent atoms.<sup>[1]</sup>

## Visualizations

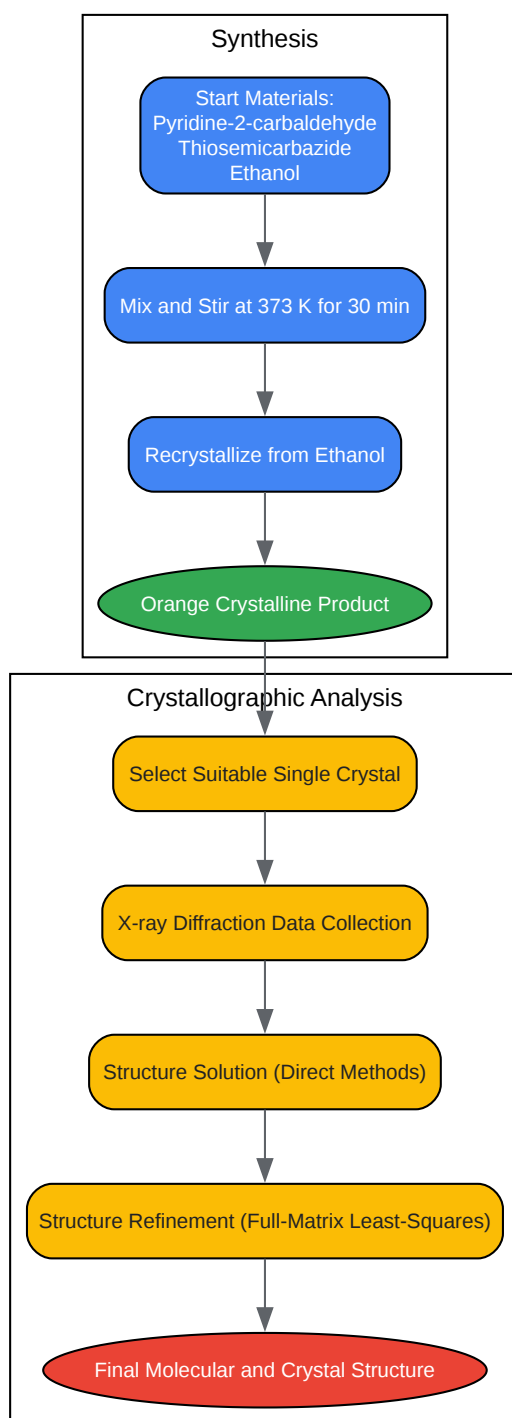
### Molecular Structure

The following diagram illustrates the molecular structure of **(Pyridin-2-ylmethylideneamino)thiourea** with the atom numbering scheme used in the crystallographic analysis.

Molecular structure diagram.

### Experimental Workflow

The logical flow of the synthesis and crystallographic analysis is depicted in the following workflow diagram.



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Experimental workflow diagram.

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## References

- 1. researchgate.net [researchgate.net]
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